Cas no 2229151-03-3 (3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine)

3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine structure
2229151-03-3 structure
Product Name:3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine
CAS No:2229151-03-3
MF:C12H12F3N3
MW:255.23899269104
CID:5807867
PubChem ID:165853336
Update Time:2025-07-03

3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine
    • 2229151-03-3
    • EN300-1955176
    • 3,3-difluoro-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-1-amine
    • Inchi: 1S/C12H12F3N3/c13-9-3-1-8(2-4-9)11-10(7-17-18-11)12(14,15)5-6-16/h1-4,7H,5-6,16H2,(H,17,18)
    • InChI Key: IOOAUCRBAIEJLW-UHFFFAOYSA-N
    • SMILES: FC(CCN)(C1C=NNC=1C1C=CC(=CC=1)F)F

Computed Properties

  • Exact Mass: 255.09833188g/mol
  • Monoisotopic Mass: 255.09833188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.7Ų

3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine Pricemore >>

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Additional information on 3,3-difluoro-3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine

Introduction to 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine (CAS No. 2229151-03-3)

3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine, identified by its CAS number 2229151-03-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple fluorine atoms and a phenyl group in its molecular framework enhances its pharmacological potential, making it a subject of extensive research for developing novel therapeutic agents.

The chemical structure of 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine features a pyrazole core substituted with a difluoropropyl group and a 4-fluorophenyl moiety. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This structural feature is particularly valuable in drug design, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability, lipophilicity, and binding interactions with biological targets.

In recent years, there has been growing interest in the development of fluorinated pyrazoles due to their demonstrated efficacy in various biological assays. For instance, studies have shown that fluorinated pyrazoles exhibit anti-inflammatory, antiviral, and anticancer properties. The compound 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine has been investigated for its potential role in modulating enzyme activity and receptor binding. Its unique structural composition suggests that it may interact with biological targets in ways that conventional non-fluorinated analogs cannot.

One of the most compelling aspects of 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine is its potential as a scaffold for drug discovery. The pyrazole ring is a privileged structure in medicinal chemistry, known for its ability to engage with various biological pathways. By incorporating fluorine atoms and a phenyl group, researchers can fine-tune the molecule's properties to achieve desired pharmacological effects. This approach has led to the identification of several lead compounds that are currently undergoing further investigation in preclinical studies.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine for their biological activity. Molecular docking simulations and virtual screening have been used to predict how this compound might interact with proteins and other biomolecules. These computational methods have helped researchers identify promising candidates for further experimental validation, thereby accelerating the drug discovery process.

The synthesis of 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropan-1-amine presents unique challenges due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as cross-coupling reactions and fluorination methods have been refined to ensure high yields and purity. These advancements are crucial for advancing research from the laboratory to clinical applications.

In conclusion, 3,3-difluoro-3-(4-fluorophenyl)-1H-pyrazol-4-ylylpropanamino (CAS No. 2229151) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for fluorinated pyrazoles, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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